4-(1-Ethyl-1,3-dimethylpentyl)phenol

Catalog No.
S963394
CAS No.
186825-36-5
M.F
C15H24O
M. Wt
220.356
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Ethyl-1,3-dimethylpentyl)phenol

CAS Number

186825-36-5

Product Name

4-(1-Ethyl-1,3-dimethylpentyl)phenol

IUPAC Name

4-(3,5-dimethylheptan-3-yl)phenol

Molecular Formula

C15H24O

Molecular Weight

220.356

InChI

InChI=1S/C15H24O/c1-5-12(3)11-15(4,6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3

InChI Key

RYIHVIPUIXFRNI-UHFFFAOYSA-N

SMILES

CCC(C)CC(C)(CC)C1=CC=C(C=C1)O
  • Chemical Properties and Safety

    Several databases such as PubChem [] provide details on the physical and chemical properties of 4-(1-Ethyl-1,3-dimethylpentyl)phenol. This information can be a starting point for researchers to understand its potential behavior in experiments.

  • Structural Similarity

    Since the exact research applications are unknown, scientists might be exploring 4-(1-Ethyl-1,3-dimethylpentyl)phenol due to its structural similarity to other known compounds. For instance, a closely related molecule, 4-(1-Ethyl-1,4-dimethylpentyl)phenol (also known as 4-Nonylphenol 112), has been studied for its presence in environmental samples.

  • Future Research Potential

    Due to the phenol group, 4-(1-Ethyl-1,3-dimethylpentyl)phenol might hold potential for various research areas commonly associated with phenols. Phenols can exhibit a range of properties including acidity, antioxidant activity, and hormonal effects []. These properties have been investigated for various applications in medicine, materials science, and environmental studies.

Scientific literature readily available focuses on a similar compound, 4-(1-Ethyl-1,4-dimethylpentyl)phenol (4-EHDP) []. Information on 4-(1-Ethyl-1,3-dimethylpentyl)phenol (4-ED3P) is scarce. Due to the structural similarity, some inferences can be made, but specific details about 4-ED3P might be limited.

4-EHDP is a synthetic organic compound with an alkylphenol structure. Alkylphenols are a class of chemicals with a phenolic ring (benzene ring with a hydroxyl group) attached to an alkyl chain (hydrocarbon chain) []. Their origin is primarily industrial production for use in various applications. 4-EHDP specifically has been investigated as an environmental contaminant due to its presence in wastewater treatment plant effluents [].

The significance of 4-EHDP in scientific research lies in its potential environmental impact. Alkylphenols are known endocrine disruptors, meaning they can interfere with hormone function in organisms []. 4-EHDP is being studied to understand its potential effects on aquatic ecosystems and human health [].


Molecular Structure Analysis

4-ED3P is likely similar to 4-EHDP in structure. Both are expected to have a benzene ring with a hydroxyl group attached at one position and a branched alkyl chain with two methyl groups and an ethyl group attached at different positions on the chain. The key feature is the presence of the phenolic hydroxyl group, which can participate in hydrogen bonding and other interactions.


Chemical Reactions Analysis

  • Synthesis: Alkylphenols are typically synthesized by Friedel-Crafts alkylation reaction between phenol and an appropriate alkyl halide [].
  • Decomposition: Thermal decomposition of alkylphenols can lead to the formation of simpler molecules like phenols, alkenes, and aromatic hydrocarbons [].
  • Environmental Reactions: Alkylphenols can undergo various environmental reactions, including biodegradation by microorganisms, photolysis by sunlight, and sorption to organic matter in soil and sediments [].

Physical And Chemical Properties Analysis

  • Physical State: Likely a viscous liquid or low melting point solid at room temperature.
  • Solubility: Moderately soluble in organic solvents like dichloromethane and acetone, but poorly soluble in water.
  • Melting Point and Boiling Point: Data not available, but expected to be in the range of other alkylphenols (melting point: 50-100°C, boiling point: >200°C) [].

Information on the specific mechanism of action of 4-ED3P is not available. However, like other alkylphenols, it may act as an endocrine disruptor by mimicking the structure of natural hormones like estrogen. This can lead to disruption of hormonal balance in organisms, potentially affecting reproduction, development, and other physiological processes [].

XLogP3

5.7

Wikipedia

4-(1-ethyl-1,3-dimethylpentyl)phenol

Dates

Modify: 2023-08-15

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